An In-depth Technical Guide to 4-(Carboxyvin-2-YL)phenylboronic Acid
An In-depth Technical Guide to 4-(Carboxyvin-2-YL)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Carboxyvin-2-YL)phenylboronic acid, systematically known as (E)-3-(4-boronophenyl)prop-2-enoic acid, is a functionalized arylboronic acid that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structure, featuring a phenylboronic acid moiety linked to a carboxyvinyl group, imparts a range of chemical properties that make it a valuable building block in organic synthesis and a promising candidate for various biomedical applications. This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4-(Carboxyvin-2-YL)phenylboronic acid, with a focus on its relevance to researchers and professionals in drug development.
Core Chemical Properties
4-(Carboxyvin-2-YL)phenylboronic acid is a solid at room temperature with the chemical formula C₉H₉BO₄ and a molecular weight of approximately 191.98 g/mol .[1][2] Key identifiers for this compound are provided in the table below.
| Property | Value |
| IUPAC Name | (E)-3-(4-boronophenyl)prop-2-enoic acid |
| CAS Number | 159896-15-8 |
| Molecular Formula | C₉H₉BO₄ |
| Molecular Weight | 191.98 g/mol |
| Melting Point | 187-193 °C |
Solubility
Qualitative data indicates that 4-(Carboxyvin-2-YL)phenylboronic acid is slightly soluble in water and soluble in various organic solvents, including ethanol and dimethyl sulfoxide (DMSO).[3] Phenylboronic acids, in general, exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4][5] The presence of both a carboxylic acid and a boronic acid group suggests that the solubility is pH-dependent.
Acidity (pKa)
Stability
Boronic acids are known to be susceptible to oxidative degradation, particularly in the presence of reactive oxygen species.[8][9] The stability of phenylboronic acids can be influenced by substituents on the aromatic ring.[10] Intramolecular coordination, for instance from an ortho-carboxyl group, has been shown to dramatically increase oxidative stability.[9] While 4-(Carboxyvin-2-YL)phenylboronic acid has a para-substituent and thus lacks this intramolecular stabilization, its stability under various thermal and oxidative conditions is a critical parameter for its storage and application, particularly in biological systems. Phenylboronic acids can also undergo dehydration to form cyclic trimeric anhydrides known as boroxines, a process that is often reversible.[11]
Synthesis and Characterization
Synthesis
A common synthetic route to arylboronic acids involves the reaction of an organometallic reagent, such as a Grignard or organolithium compound, with a trialkyl borate followed by acidic hydrolysis. For 4-(Carboxyvin-2-YL)phenylboronic acid, a plausible synthetic pathway would involve the Heck or Suzuki-Miyaura coupling of a protected 4-bromocinnamic acid derivative with a diboron reagent, followed by deprotection.
Illustrative Synthetic Workflow:
A detailed experimental protocol for the synthesis of a related compound, 4-carboxyphenylboronic acid, involves the hydrolysis of (4-(diisopropylcarbamyl)phenyl)boronic acid.[8] Another general method for preparing substituted phenylboronic acids involves the reaction of the corresponding arylmagnesium chloride with a borate ester.[12]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum is expected to show signals for the vinyl protons, the aromatic protons, the carboxylic acid proton, and the boronic acid protons. The vinyl protons would appear as doublets with a large coupling constant characteristic of a trans-alkene. The aromatic protons would likely appear as two doublets, typical of a 1,4-disubstituted benzene ring. The carboxylic acid and boronic acid protons are typically broad singlets and may exchange with deuterium in deuterated solvents. For a similar compound, 3-phenylpropionic acid, the carboxylic acid proton appears as a singlet at 11.05 ppm in DMSO-d₆.[13]
-
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the carboxylic acid, the vinyl carbons, and the aromatic carbons, including the carbon atom bonded to the boron, which may be broadened due to quadrupolar relaxation. For 3-phenylpropionic acid, the carbonyl carbon appears at 177.76 ppm.[13]
Infrared (IR) Spectroscopy:
The IR spectrum would be characterized by several key absorption bands. A broad O-H stretching band for the carboxylic acid and boronic acid hydroxyl groups would be expected in the region of 3500-2500 cm⁻¹. A sharp C=O stretching vibration for the carboxylic acid should appear around 1700 cm⁻¹. The C=C stretching of the vinyl group and the aromatic ring would be observed in the 1650-1450 cm⁻¹ region. The B-O stretching vibrations typically appear in the 1380-1310 cm⁻¹ range.[4]
Mass Spectrometry (MS):
Electron ionization mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45).[14] Fragmentation of the vinyl group and the phenylboronic acid moiety would also be expected.
Reactivity and Applications in Drug Development
Suzuki-Miyaura Cross-Coupling Reactions
As a boronic acid, 4-(Carboxyvin-2-YL)phenylboronic acid is a key substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules, including biaryls and conjugated systems, which are common scaffolds in pharmaceuticals.[15][16][17][18]
General Suzuki-Miyaura Coupling Workflow:
A general experimental procedure for a Suzuki-Miyaura coupling involves mixing the boronic acid, the halide or triflate, a palladium catalyst, and a base in a suitable solvent, followed by heating.[15] Microwave-assisted protocols can often accelerate these reactions.[17]
Role in Drug Delivery and Cancer Therapy
Phenylboronic acids have emerged as important moieties in drug delivery and targeted cancer therapy due to their ability to form reversible covalent bonds with diols.[19] This property allows them to selectively bind to sialic acid residues, which are often overexpressed on the surface of cancer cells.[10][20][21][22]
The 4-(Carboxyvin-2-YL)phenylboronic acid molecule can be utilized as a targeting ligand, a linker, or a component of a larger drug delivery system. For instance, it can be conjugated to nanoparticles, polymers, or directly to drug molecules to facilitate their targeted delivery to tumor sites.[6][7][20][23][24][25][26] Phenylboronic acid-based systems can also be designed to be responsive to the acidic tumor microenvironment, triggering drug release at the target site.[7]
Signaling Pathway Interactions:
Phenylboronic acid and its derivatives have been shown to inhibit signaling pathways involved in cancer cell migration.[15] Specifically, they can decrease the activity of the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream targets like ROCKII in metastatic prostate cancer cells.[15] This inhibition of key signaling nodes involved in cytoskeletal dynamics and cell motility highlights the potential of phenylboronic acid derivatives as anti-metastatic agents.
Conclusion
4-(Carboxyvin-2-YL)phenylboronic acid is a versatile chemical entity with significant potential in organic synthesis and drug development. Its unique combination of a boronic acid, a carboxylic acid, and a vinyl linker provides multiple avenues for chemical modification and functionalization. While further research is needed to fully elucidate its quantitative chemical properties and biological activity, its role as a building block in Suzuki-Miyaura coupling and its potential for targeted drug delivery make it a compound of considerable interest for researchers and scientists in the pharmaceutical industry. The ability of phenylboronic acids to interact with key signaling pathways in cancer cells further underscores the importance of exploring derivatives like 4-(Carboxyvin-2-YL)phenylboronic acid for the development of novel therapeutic strategies.
References
- 1. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CN103724366A - Preparation method of p-carboxyphenylboronic acid - Google Patents [patents.google.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 17. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 18. researchgate.net [researchgate.net]
- 19. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 20. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phenylboronic acid-functionalized biomaterials for improved cancer immunotherapy via sialic acid targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ex Vivo Surface Decoration of Phenylboronic Acid onto Natural Killer Cells for Sialic Acid-Mediated Versatile Cancer Cell Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. impressions.manipal.edu [impressions.manipal.edu]
- 24. 4-Carboxyphenylboronic acid-decorated, redox-sensitive rod-shaped nano-micelles fabricated through co-assembling strategy for active targeting and synergistic co-delivery of camptothecin and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Organic Syntheses Procedure [orgsyn.org]
- 26. Enhancing anti-cancer potential by delivering synergistic drug combinations via phenylboronic acid modified PLGA nanoparticles through ferroptosis-based therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
